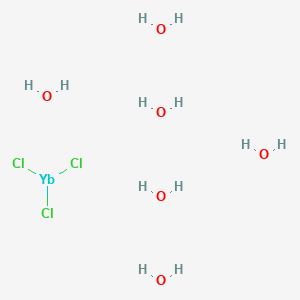![molecular formula C7H11NO2 B7960309 2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B7960309.png)
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid
Übersicht
Beschreibung
2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The intramolecular cyclopropanation of N-allyl enamine carboxylates leads to the synthesis of 3-azabicyclo[3.1.0]hex-2-enes, which are further used for the synthesis of highly substituted pyridines (Toh et al., 2014).
The preparation of the 6-azabicyclo[3.1.0]hexane ring system via oxidation of N-aminophthalimide has been achieved, leading to the development of new compounds with stability in certain solvents (Meyer, Kellert, & Ebert, 1979).
Hydrolysis of 6-Aryl-2-amino-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles has been conducted, showing the synthesis of 6-Aryl-2-(dicyanomethylidene)-4-oxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitriles (Bardasov, Alekseeva, & Ershov, 2019).
2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives have been synthesized and transformed into azetidin-2-ones, serving as building blocks for carbapenem nuclei (Katagiri et al., 1986).
The synthesis of 3-Azabicyclo[3.1.0]hex-2-en-1-yl phosphonates demonstrates their potential in medicinal chemistry applications (Debrouwer, Heugebaert, Van Hecke, & Stevens, 2013).
Bicyclo[3.1.0]hexane and its heteroanalogues have been recognized as core structures in small molecules with diverse biological activities, such as in nucleoside building blocks and bioactive compounds (Jimeno et al., 2011).
The construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-dipolar cycloaddition shows the potential of these structures in creating biologically significant scaffolds (Wang et al., 2021).
Eigenschaften
IUPAC Name |
2-(3-azabicyclo[3.1.0]hexan-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOMKESJHGOJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CC(=O)O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Fluorobenzo[d]isoxazole](/img/structure/B7960271.png)




![Benzo[d]oxazol-4-ylmethanol](/img/structure/B7960319.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7960323.png)

![Methyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7960335.png)